REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[C:10]([CH2:15][CH2:16][C:17](Cl)=[O:18])([O:12][CH2:13][CH3:14])=[O:11].[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[CH2:13]([O:12][C:10](=[O:11])[CH2:15][CH2:16][C:17](=[O:18])[C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9])[CH3:14] |f:2.3.4.5|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)CCC(=O)Cl
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, saturated aqueous NaHCO3, 1N KOH, H2O, saturated aqueous NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated (in-vacuo)
|
Type
|
CUSTOM
|
Details
|
to obtain a yellow oil
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CCC(C1=C(C=CC(=C1)C)OC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |